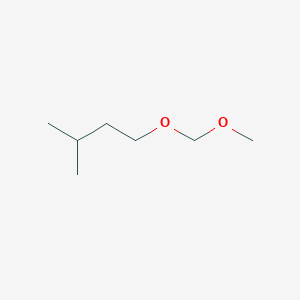
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency and ability to produce highly functionalized heterocycles.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation and specific catalysts such as p-toluenesulfonic acid (TsOH) under solvent-free conditions . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system in which it is used . The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine include:
- Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1,2,4-Triazine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Eigenschaften
| 77202-17-6 | |
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
4-methyl-2-oxido-6-phenyltriazin-2-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-7-10(12-13(14)11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
CUEVEMFLBYYCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=N[N+](=N1)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)






